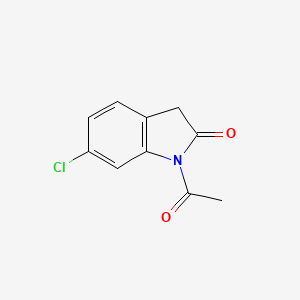

1-Acetyl-6-chloroindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-6-chloro-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-6(13)12-9-5-8(11)3-2-7(9)4-10(12)14/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJDHBXBPUHCFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)CC2=C1C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469917 | |

| Record name | 1-Acetyl-6-chloro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651747-72-7 | |

| Record name | 1-Acetyl-6-chloro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Acetyl 6 Chloroindolin 2 One

Classical Synthetic Routes to Indolin-2-ones and Adaptations for 6-Chloro Substitution

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, and numerous classical methods have been developed for its synthesis. The preparation of the 6-chloro substituted intermediate, 6-chloroindolin-2-one, often requires adaptation of these routes starting with appropriately chlorinated precursors.

One prominent method involves the cyclization of N-substituted chloroanilines. A relevant classical approach is a variation of the Friedel-Crafts reaction. In this method, a 3-halosubstituted aniline (B41778), such as 4-chloroaniline, is first reacted with chloroacetyl chloride to form an α-chloroacetanilide intermediate. This intermediate then undergoes an intramolecular cyclization catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), upon heating to afford the 6-chloroindolin-2-one. A significant drawback of this route is the potential formation of the 4-chloro regioisomer, which necessitates careful purification.

Another classical pathway begins with a substituted nitrotoluene. For instance, 4-chloro-2-nitrotoluene (B43163) can be reacted with diethyl oxalate (B1200264) in the presence of a strong base like sodium ethoxide. The resulting product is then treated with hydrogen peroxide and acidified to yield 4-chloro-2-nitrophenylacetic acid. This precursor undergoes reductive cyclization to form 6-chloroindolin-2-one. allindianpatents.com This reduction can be achieved using various methods, including catalytic hydrogenation with hydrogen gas over a platinum catalyst (PtO₂) or using reducing agents like zinc dust in the presence of sulfuric acid. allindianpatents.com

A third approach starts from 2,5-dichloronitrobenzene. This starting material can be reacted with a malonate ester, such as dimethyl malonate, in the presence of a base. The resulting arylmalonate diester undergoes subsequent hydrolysis and decarboxylation to form the corresponding arylacetic acid, which is then subjected to reductive cyclization to yield the 6-chlorooxindole (B1630528) core. allindianpatents.comgoogle.com

| Starting Material | Key Reagents | Intermediate(s) | Final Product (Core) | Reference |

| 4-Chloroaniline | 1. Chloroacetyl chloride2. AlCl₃ (reflux) | N-(4-chlorophenyl)-2-chloroacetamide | 6-Chloroindolin-2-one | allindianpatents.com |

| 4-Chloro-2-nitrotoluene | 1. Diethyl oxalate, NaOEt2. H₂O₂, Acid3. H₂/PtO₂ or Zn/H₂SO₄ | 4-Chloro-2-nitrophenylacetic acid | 6-Chloroindolin-2-one | allindianpatents.com |

| 2,5-Dichloronitrobenzene | 1. Dimethyl malonate, Base2. Hydrolysis, Decarboxylation3. Reductive Cyclization | (4-Chloro-2-nitrophenyl)malonic acid | 6-Chloroindolin-2-one | google.com |

N-Acetylation Strategies for Indolin-2-ones

Once the 6-chloroindolin-2-one core is synthesized, the final step is the introduction of the acetyl group at the nitrogen atom (N-acetylation). This is a common transformation in organic synthesis and is typically achieved by treating the substrate with an acetylating agent.

The most common and straightforward method for N-acetylation is the use of acetic anhydride (B1165640) ((CH₃CO)₂O). The reaction is often performed in the presence of a base to neutralize the acetic acid byproduct or a catalyst to enhance the reaction rate. Mild bases like sodium acetate (B1210297) can be used. For more efficient acetylation, a catalytic amount of a nucleophilic catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP) can be employed alongside acetic anhydride. researchgate.net

Alternatively, acetyl chloride (CH₃COCl) can be used as the acetylating agent. This reagent is more reactive than acetic anhydride but generates hydrochloric acid (HCl) as a byproduct, which typically requires a stoichiometric amount of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine, to be present in the reaction mixture to act as an acid scavenger.

The choice of solvent depends on the specific conditions but often includes aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. In some cases, the reaction can be run using acetic acid as the solvent when acetic anhydride is the acetylating agent. core.ac.uk

| Acetylating Agent | Catalyst / Base | Typical Solvent(s) | Key Advantages/Disadvantages |

| Acetic Anhydride | None, Sodium Acetate, or DMAP (cat.) | Acetic Acid, THF, DCM | Readily available, less corrosive than acetyl chloride. May require heating or a catalyst for efficient reaction. |

| Acetyl Chloride | Triethylamine, Pyridine | DCM, THF | Highly reactive, allowing for lower reaction temperatures. Corrosive and moisture-sensitive. |

| Acetic Acid | None (acts as reagent and solvent) | Acetic Acid | Can be used directly, but typically requires higher temperatures and longer reaction times. umpr.ac.id |

Multi-Step Synthesis from Precursors

A complete multi-step synthesis of 1-Acetyl-6-chloroindolin-2-one logically combines the formation of the heterocyclic core with the subsequent N-acetylation. A representative synthetic pathway can be outlined starting from commercially available 2,5-dichloronitrobenzene.

Step 1: Arylmalonate Formation. 2,5-Dichloronitrobenzene is reacted with dimethyl malonate using a base like potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). google.com

Step 2: Hydrolysis and Decarboxylation. The resulting dimethyl 2-(4-chloro-2-nitrophenyl)malonate is hydrolyzed with a strong acid (e.g., 10N HCl) in the presence of a co-solvent like acetic acid, which also facilitates the decarboxylation to yield 2-(4-chloro-2-nitrophenyl)acetic acid. google.com

Step 3: Reductive Cyclization. The nitro group of the phenylacetic acid derivative is reduced, and the resulting amino group undergoes spontaneous intramolecular cyclization (lactamization) to form the five-membered ring of 6-chloroindolin-2-one. Common reducing conditions include catalytic hydrogenation or the use of metals in acid (e.g., iron powder in acetic acid). allindianpatents.com

Step 4: N-Acetylation. The synthesized 6-chloroindolin-2-one is then N-acetylated. This is typically achieved by reacting it with acetic anhydride, often with a catalytic amount of DMAP or by heating in a mixture of acetic anhydride and acetic acid, to yield the final product, this compound. researchgate.netcore.ac.uk

This sequence represents a robust, albeit lengthy, pathway to the target molecule, where each intermediate is typically isolated and purified before proceeding to the next step.

One-Pot Synthetic Approaches

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. While a specific one-pot synthesis for this compound is not extensively documented, the principles can be applied by combining sequential reactions.

For instance, the reductive cyclization of 2-(4-chloro-2-nitrophenyl)acetic acid to 6-chloroindolin-2-one could potentially be followed by in-situ N-acetylation. After the completion of the cyclization, the crude reaction mixture could be treated directly with an acetylating agent like acetic anhydride. This would, however, require careful selection of reagents and conditions to ensure compatibility. The reducing agent and its byproducts from the first step must not interfere with the subsequent acetylation reaction.

Research on related indole (B1671886) structures has shown the feasibility of one-pot alkylation/acylation followed by intramolecular cyclization and oxidation to form the heterocyclic core. nih.gov Adapting such a strategy could involve designing a precursor that, upon a single trigger, undergoes cyclization and subsequent acetylation in a cascade sequence. Such an approach remains a subject for synthetic development.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of oxindole (B195798) derivatives aims to reduce the environmental impact of the chemical processes. sjp.ac.lksjp.ac.lk These principles can be applied to the synthesis of this compound in several ways:

Use of Greener Solvents: Classical routes often employ hazardous solvents like carbon disulfide or chlorinated hydrocarbons. google.com Green alternatives include using water, ethanol, or polyethylene (B3416737) glycol (PEG) as the reaction medium, particularly for the cyclization or condensation steps. sjp.ac.lk

Catalyst-Free and Milder Reagents: The N-acetylation step can often be performed under catalyst-free conditions, for example, by simply heating the amine with acetic anhydride, which avoids the use of potentially toxic catalysts. orientjchem.org Using acetic acid directly as the acetylating agent, although requiring heat, avoids the more hazardous and moisture-sensitive acetyl chloride and acetic anhydride. umpr.ac.id

Energy Efficiency: The use of microwave irradiation can significantly accelerate reaction rates, reduce reaction times, and often improve yields for the synthesis of heterocyclic compounds, including oxindoles. This can be applied to both the cyclization and acetylation steps. sjp.ac.lk

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. One-pot syntheses directly contribute to better atom economy by eliminating workup and purification steps for intermediates.

Yield Optimization and Purity Control in Synthetic Processes

Maximizing the yield and ensuring the high purity of this compound are critical for its potential applications.

Yield Optimization: Optimization involves systematically varying reaction parameters to find the ideal conditions.

Temperature: For the Friedel-Crafts cyclization, temperature control is crucial to minimize side reactions. For N-acetylation, gentle heating can often drive the reaction to completion, but excessive heat may cause degradation.

Reagent Stoichiometry: The molar ratio of reactants, such as the acetylating agent to the indolinone, should be optimized. Using a slight excess of the acetylating agent can ensure complete conversion of the starting material.

Catalyst Loading: In catalyzed reactions, like DMAP-catalyzed acetylation, the amount of catalyst should be minimized to a level that provides a good reaction rate without complicating purification or causing side reactions.

Purity Control: Ensuring the purity of the final product requires control over impurities from starting materials and side reactions, followed by effective purification.

Starting Material Purity: The synthesis of ziprasidone, a drug that uses 6-chloroindolin-2-one as a key intermediate, highlights the importance of starting material purity. The presence of non-chlorinated oxindole in the 6-chlorooxindole starting material leads to the formation of a des-chloro impurity in the final product that is difficult to remove. epo.org Therefore, ensuring the high purity of the 6-chloroindolin-2-one intermediate is paramount.

Purification Methods: Common purification techniques for the final compound and its intermediates include:

Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Chromatography: Column chromatography is used to separate the desired product from impurities based on differential adsorption on a stationary phase. For purity analysis and quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice, capable of separating closely related compounds. nih.gov

Analytical Characterization: The purity and identity of this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Chemical Reactivity and Transformational Chemistry of 1 Acetyl 6 Chloroindolin 2 One

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic system. The reactivity of the benzene (B151609) ring in 1-Acetyl-6-chloroindolin-2-one towards electrophiles is substantially lower than that of benzene itself. This reduced reactivity stems from the presence of two deactivating groups attached to the aromatic portion of the molecule.

The N-Acetyl-Lactam Moiety : The fused lactam ring, particularly with the electron-withdrawing N-acetyl group, deactivates the aromatic ring by pulling electron density away from it. This effect is primarily due to the resonance-withdrawing nature of the amide carbonyl group.

The Chlorine Atom : The chlorine at the C6 position is also a deactivating group due to its inductive electron-withdrawing effect. However, like other halogens, it is an ortho, para-director because its lone pairs of electrons can be donated through resonance, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during attack at these positions. libretexts.org

The combined influence of these two groups renders the aromatic ring significantly electron-deficient and thus less nucleophilic. Consequently, forcing conditions, such as the use of strong Lewis acid catalysts and higher temperatures, are typically required to achieve electrophilic substitution. lkouniv.ac.inyoutube.com

The directing effects of the existing substituents guide the position of any incoming electrophile. The chlorine atom at C6 directs incoming groups to its ortho positions (C5 and C7). The N-acetyl-lactam moiety is a meta-director relative to the nitrogen atom's point of attachment (C7a), which would direct incoming groups to C4 and C6. However, the directing effect of the chlorine atom is generally more pronounced in determining the regioselectivity.

Considering the positions on the benzene ring (C4, C5, and C7), the likely sites for electrophilic attack are C5 and C7, which are ortho to the chloro group. Steric hindrance from the adjacent fused ring might slightly disfavor substitution at C7 compared to C5.

Common electrophilic aromatic substitution reactions include:

Friedel-Crafts Acylation and Alkylation : These reactions involve the introduction of an acyl or alkyl group, respectively, onto the aromatic ring, typically using an acyl halide or alkyl halide and a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgsigmaaldrich.comorganic-chemistry.org For this compound, a Friedel-Crafts acylation at the C5 position would yield 1-Acetyl-5-acyl-6-chloroindolin-2-one.

Nitration : This involves the introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.

Halogenation : The introduction of another halogen (e.g., Br or Cl) requires a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to polarize the halogen molecule, making it more electrophilic.

A summary of potential electrophilic aromatic substitution reactions on this compound is presented below.

| Reaction Type | Reagents | Potential Major Product |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Acetyl-5-acyl-6-chloroindolin-2-one |

| Nitration | HNO₃, H₂SO₄ | 1-Acetyl-6-chloro-5-nitroindolin-2-one |

| Bromination | Br₂, FeBr₃ | 1-Acetyl-5-bromo-6-chloroindolin-2-one |

This table represents predicted outcomes based on established principles of electrophilic aromatic substitution, as specific experimental data for these reactions on this compound is not widely available.

The subsequent sections on Nucleophilic Additions, Reactions of the N1-Acetyl Group, and Cycloaddition Reactions will be provided in the next steps.

Transition Metal-Catalyzed Transformations

Transition metal catalysis represents a cornerstone of modern organic synthesis, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. Key reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are routinely employed to elaborate complex molecular architectures. The presence of a chloro-substituent on the aromatic ring of this compound, in principle, presents a handle for such cross-coupling reactions.

However, a comprehensive search of chemical databases and scholarly articles did not yield specific examples of transition metal-catalyzed transformations where this compound is the primary substrate. There is a lack of published data on its performance in palladium-, copper-, rhodium-, or other metal-catalyzed reactions. Consequently, information regarding optimal catalysts, ligands, bases, and reaction conditions for this specific molecule is not available. This includes the absence of studies on Suzuki-Miyaura couplings to introduce new aryl or vinyl groups at the 6-position, Heck reactions to form alkenes, Sonogashira couplings with terminal alkynes, or Buchwald-Hartwig aminations to introduce nitrogen-based functionalities.

The following table highlights the types of transition metal-catalyzed reactions that are theoretically possible with a chloro-aromatic substrate like this compound, though no specific instances have been reported for this compound.

| Reaction Type | Potential Transformation on this compound | Catalyst System (General) | Status for this Compound |

| Suzuki-Miyaura Coupling | Replacement of the 6-chloro group with an aryl or vinyl group. | Palladium catalyst, phosphine (B1218219) ligand, base. | No specific data found. |

| Heck Reaction | Coupling of the 6-position with an alkene. | Palladium catalyst, base. | No specific data found. |

| Sonogashira Coupling | Coupling of the 6-position with a terminal alkyne. | Palladium and copper co-catalyst, base. | No specific data found. |

| Buchwald-Hartwig Amination | Replacement of the 6-chloro group with a primary or secondary amine. | Palladium catalyst, phosphine ligand, base. | No specific data found. |

Role as a Key Intermediate in Complex Organic Syntheses

The utility of a chemical compound as a key intermediate is demonstrated through its successful incorporation into the total synthesis of natural products or the development of pharmaceutical agents. The indolin-2-one core is a privileged scaffold found in numerous biologically active molecules. The specific substitution pattern of this compound could theoretically position it as a valuable precursor for more elaborate structures.

Nevertheless, a thorough review of the literature did not reveal any published synthetic routes where this compound serves as a documented starting material or a crucial intermediate in the synthesis of complex target molecules. While many syntheses of bioactive indoles and oxindoles have been reported, they appear to proceed through alternative precursors or introduce the chloro and acetyl functionalities at different stages of the synthetic sequence. The potential of this compound as a building block in drug discovery or natural product synthesis remains to be publicly demonstrated.

This lack of specific data underscores a gap in the current chemical literature and suggests that the synthetic utility of this compound is an area ripe for future investigation.

Mechanistic Investigations of Reactions Involving 1 Acetyl 6 Chloroindolin 2 One

Elucidation of Reaction Pathways and Transition States

The reactivity of 1-Acetyl-6-chloroindolin-2-one is primarily centered around the C3 position, which is prone to both electrophilic and nucleophilic attack following appropriate activation. The acetyl group at the N1 position enhances the electrophilicity of the C2 carbonyl carbon and can influence the stereochemical outcome of reactions at the C3 position.

Reaction pathways for the derivatization of the indolin-2-one core often involve the formation of an enolate or an enol-like intermediate. In the presence of a base, the proton at the C3 position can be abstracted to form an enolate, which can then react with various electrophiles. The regioselectivity of this process is generally high, with functionalization occurring almost exclusively at the C3 position.

Computational studies, such as Density Functional Theory (DFT) calculations, on related oxindole (B195798) systems have been instrumental in elucidating the transition states of these reactions. nih.govacs.org For instance, in multicomponent reactions leading to spirocyclopropyl oxindoles, DFT calculations have shown that the catalyst, often a Lewis acid, coordinates with the carbonyl oxygen, thereby lowering the activation energy for the subsequent nucleophilic attack. nih.gov The transition state geometry is critical in determining the stereochemical outcome of the reaction.

In the context of this compound, a plausible reaction pathway for a C3-functionalization with an electrophile would involve the initial formation of an enolate. The transition state for the subsequent reaction would be influenced by the steric and electronic nature of the incoming electrophile, the solvent, and the presence of any catalysts. The chlorine atom at the C6 position is unlikely to directly participate in the reaction at C3 but will modulate the electron density of the aromatic ring, which can have a subtle effect on the stability of intermediates and transition states.

Influence of Catalysts on Reaction Efficiency and Selectivity

Catalysts play a pivotal role in reactions involving the indolin-2-one scaffold, significantly enhancing reaction rates and controlling selectivity. Both organocatalysts and metal-based catalysts have been employed effectively in the synthesis of complex oxindole derivatives.

Lewis Acid Catalysis: Rare-earth metal salts, such as Scandium triflate (Sc(OTf)₃), have demonstrated high efficiency in promoting multicomponent reactions involving isatins (a close analog of indolin-2-ones) to produce polysubstituted spirocyclopropyl oxindoles with high diastereoselectivity. nih.govacs.org The Lewis acidic metal center coordinates to the carbonyl oxygen of the indolinone, activating it towards nucleophilic attack. This coordination is a key factor in inducing the formation of a specific diastereoisomer. nih.gov It is conceivable that similar Lewis acid catalysis would be effective in promoting reactions of this compound, facilitating the formation of complex derivatives.

| Catalyst | Reactants | Product | Diastereoselectivity | Reference |

| Sc(OTf)₃ | Isatin, Triethyl phosphonoacetate, 2-Bromoacetophenone, Pyridine | Disubstituted spirocyclopropyl oxindole | ≤94:6:0:0 | nih.gov |

| Yb(OTf)₃ | Isatin, Triethyl phosphonoacetate, 2-Bromoacetophenone, Pyridine | Disubstituted spirocyclopropyl oxindole | 88:7:5:0 | nih.gov |

| La(OTf)₃ | Isatin, Triethyl phosphonoacetate, 2-Bromoacetophenone, Pyridine | Disubstituted spirocyclopropyl oxindole | 85:10:5:0 | nih.gov |

Organocatalysis: Chiral organocatalysts have been successfully used in the enantioselective functionalization of oxindoles. These catalysts, often derived from natural products like cinchona alkaloids or amino acids, can activate the substrates through the formation of hydrogen bonds or by acting as a Lewis base. This interaction in the transition state leads to a preferential formation of one enantiomer.

For this compound, the choice of catalyst would be crucial for achieving high efficiency and selectivity. The acetyl group might influence the binding of the catalyst, and the electronic effect of the chloro substituent could also play a role in the catalytic cycle.

Stereochemical Control and Diastereoselectivity in Derivatization

The control of stereochemistry at the C3 position of the indolin-2-one ring is a significant challenge and a primary focus of synthetic efforts. When a new stereocenter is created at the C3 position, the formation of diastereomers is possible if another stereocenter is present in the molecule or in one of the reactants.

The diastereoselectivity of reactions involving substituted oxindoles is highly dependent on the reaction conditions, the nature of the substituents, and the catalyst employed. For instance, the oxidative rearrangement of indole-2-carboxamides has shown that the nature of a substituent at the 7-position has a remarkable effect on the diastereoselectivity. rsc.org While this compound does not have a substituent at the 7-position, this highlights the sensitivity of stereochemical outcomes to subtle structural modifications.

In the synthesis of spirooxindoles, which involves the creation of a spirocyclic center at C3, high levels of diastereoselectivity can be achieved. The use of rare-earth metal catalysts in a multicomponent reaction to synthesize spirocyclopropyl oxindoles resulted in the preferential formation of one trans isomer. nih.govacs.org This high diastereoselectivity is attributed to the specific coordination of the metal catalyst, which directs the approach of the reactants.

The following table summarizes the diastereomeric ratios achieved in a catalyzed multicomponent reaction to form spirocyclopropyl oxindoles, illustrating the high degree of stereochemical control attainable.

| Catalyst | Diastereomeric Ratio (trans:cis) |

| Sc(OTf)₃ | >95:5 |

| Yb(OTf)₃ | 93:7 |

| La(OTf)₃ | 90:10 |

For this compound, achieving high diastereoselectivity in derivatization reactions would likely require the use of a suitable chiral catalyst or a chiral auxiliary. The acetyl group on the nitrogen could potentially act as a coordinating group for a catalyst, thereby influencing the facial selectivity of the attack at the C3 position.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 Acetyl 6 Chloroindolin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 1-Acetyl-6-chloroindolin-2-one. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise connectivity and spatial relationships of atoms within the molecule can be determined.

¹H NMR: In the ¹H NMR spectrum of a related compound, 1-phenyl-pyrrolidin-2-one, the methylene (B1212753) protons appear as distinct multiplets. Specifically, the protons at one position resonate as a pentet at δ 2.15 ppm, while the other two sets of methylene protons are observed as triplets at δ 2.60 and 3.86 ppm rsc.org. For this compound, the protons of the indolinone core would exhibit characteristic signals. The aromatic protons on the chloro-substituted benzene (B151609) ring would typically appear in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern. The methylene protons of the five-membered ring would show signals in the aliphatic region, and the methyl protons of the acetyl group would present as a sharp singlet, likely around δ 2.0-2.5 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, one would expect to observe signals for the two carbonyl carbons (one from the acetyl group and one from the lactam ring) in the highly deshielded region of the spectrum (typically δ 160-180 ppm). The aromatic carbons would resonate in the δ 110-150 ppm range, with the carbon atom attached to the chlorine atom showing a characteristic chemical shift. The methylene carbons and the methyl carbon of the acetyl group would appear in the upfield region of the spectrum.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. A COSY spectrum would reveal proton-proton couplings, for instance, between the adjacent methylene protons in the indolinone ring. An HSQC spectrum would correlate the signals of protons with their directly attached carbon atoms, confirming the assignments made from the ¹H and ¹³C NMR spectra.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic CH | 7.0 - 8.0 | d, dd |

| Methylene CH₂ | 2.5 - 4.0 | m |

| Acetyl CH₃ | 2.0 - 2.5 | s |

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 160 - 180 |

| Aromatic C | 110 - 150 |

| Methylene C | 20 - 50 |

| Acetyl C | 20 - 30 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks in an approximate 3:1 ratio of intensity ([M]⁺ and [M+2]⁺).

The fragmentation of indole (B1671886) derivatives under electron impact ionization often involves characteristic losses. The presence of an acetyl group is typically proven by the ejection of a methyl radical followed by the loss of a molecule of carbon monoxide scirp.org. For this compound, key fragmentation pathways could include the loss of the acetyl group (CH₃CO) to form a stable fragment, followed by further fragmentation of the indolinone ring system. The loss of a chlorine atom is also a possible fragmentation pathway. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn can be used to confirm the elemental composition.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₁₀H₈ClNO₂ | 197/199 |

| [M - CH₃CO]⁺ | C₈H₅ClNO | 154/156 |

| [M - Cl]⁺ | C₁₀H₈NO₂ | 162 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band in the region of 1680-1720 cm⁻¹ would be indicative of the C=O stretching vibration of the acetyl group's ketone. Another strong band, typically at a higher frequency around 1720-1760 cm⁻¹, would correspond to the C=O stretching of the lactam (cyclic amide) in the indolinone ring. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups would be observed just below 3000 cm⁻¹. The C-Cl stretching vibration would be expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Acetyl Ketone) | 1680 - 1720 |

| C=O (Lactam) | 1720 - 1760 |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H | 2850 - 2960 |

| C-Cl | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The aromatic ring and the carbonyl groups are the primary chromophores. The benzene ring of the indolinone system will exhibit characteristic absorption bands, typically in the range of 200-300 nm. The presence of the chlorine substituent and the acetyl group can cause a shift in the wavelength of maximum absorption (λmax) and the intensity of these bands. The n → π* transitions of the carbonyl groups are generally weaker and appear at longer wavelengths.

X-ray Crystallography for Solid-State Structural Determination

For a derivative, (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one, single-crystal X-ray analysis revealed a triclinic crystal system with the space group P1 researchgate.net. The molecule was found to be roughly planar researchgate.net. Such an analysis for this compound would definitively confirm its connectivity and stereochemistry. It would also provide insights into intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. Obtaining suitable single crystals is a prerequisite for this technique.

| Crystal System | Space Group | Unit Cell Parameters |

| Triclinic (for a derivative) | P1 | a = 8.4748 (5) Å, b = 9.0928 (5) Å, c = 9.4952 (5) Å, α = 112.071 (1)°, β = 110.345 (1)°, γ = 99.913 (1)° researchgate.net |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a fundamental set of techniques used for the separation, identification, and purification of the components of a mixture nih.gov. For this compound, various chromatographic methods are essential for its isolation from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. By comparing the retention factor (Rf) of the synthesized compound with that of starting materials and potential byproducts, the purity can be qualitatively assessed.

Column Chromatography: This is a preparative technique used to purify larger quantities of the compound. The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a suitable mobile phase (solvent system) is used to elute the desired compound, separating it from impurities nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final product. A sample is injected into a column, and its components are separated based on their differential interactions with the stationary and mobile phases. The purity is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be used for purity assessment. The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. GC coupled with mass spectrometry (GC-MS) is a particularly powerful tool for both separation and identification mdpi.com.

Theoretical and Computational Chemistry Studies of 1 Acetyl 6 Chloroindolin 2 One

Computational Modeling of Reaction Mechanisms and EnergeticsTheoretical studies can also be used to model the step-by-step mechanism of chemical reactions involving 1-Acetyl-6-chloroindolin-2-one. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction pathway and predict the reaction's feasibility and rate.

The absence of such studies for this compound presents an opportunity for future research. A dedicated computational investigation would provide a valuable theoretical framework for understanding its properties and could guide future experimental work in areas such as medicinal chemistry or materials science.

Applications in Advanced Organic Synthesis and Non Biological Functional Materials

Utility as a Versatile Synthetic Building Block for Complex Molecules

The chemical architecture of 1-Acetyl-6-chloroindolin-2-one provides multiple reactive sites, making it a highly adaptable building block for the synthesis of more complex molecular frameworks. The acetyl group at the 1-position can influence the reactivity of the indolinone system and can be removed or modified. The chlorine atom at the 6-position offers a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents to the benzene (B151609) ring.

The methylene (B1212753) group at the 3-position is particularly reactive and can undergo a variety of transformations, including aldol (B89426) condensations, Michael additions, and alkylations. This reactivity is central to its utility in constructing intricate molecular scaffolds. For instance, the condensation of substituted indolin-2-ones with various aldehydes and ketones is a common strategy for synthesizing 3-substituted-indolin-2-one derivatives, which are precursors to a diverse array of heterocyclic compounds. mdpi.com

The synthesis of various substituted indolin-2-ones highlights the versatility of this core structure. For example, the synthesis of 3-substituted-indolin-2-ones has been explored as a pathway to novel tyrosine kinase inhibitors. acs.orgnih.gov While not directly about this compound, these studies underscore the synthetic potential of the indolin-2-one scaffold. The general reactivity of the indolin-2-one core suggests that this compound can serve as a starting material for a variety of complex molecules.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Type of Reaction | Potential Products |

|---|---|---|

| C3-Methylene | Aldol Condensation | 3-Alkylidene-indolin-2-ones |

| Michael Addition | 3-(β-Carbonyl)-indolin-2-ones | |

| Alkylation | 3-Alkyl-indolin-2-ones | |

| C6-Chlorine | Suzuki Coupling | 6-Aryl-indolin-2-ones |

| Heck Coupling | 6-Alkenyl-indolin-2-ones | |

| Sonogashira Coupling | 6-Alkynyl-indolin-2-ones |

Precursor in the Synthesis of Organic Dyes and Pigments (excluding biological dyes)

The indolin-2-one core is a constituent of several classes of organic dyes and pigments. The extended π-system that can be created by derivatizing the indolin-2-one structure is responsible for the absorption of light in the visible region, leading to colored compounds. The presence of the electron-withdrawing acetyl group and the chloro substituent in this compound can modulate the electronic properties of the resulting dye molecules, influencing their color and stability.

Derivatives of indolin-2-one are used in the synthesis of indigo (B80030) and indigoid dyes. While the direct use of this compound in large-scale dye production is not widely documented, its structure suggests its potential as a precursor for novel synthetic dyes. The chlorine atom can be used to tune the electronic properties and solubility of the dye, while the acetyl group could be part of a larger chromophoric system or be removed during the synthesis. The synthesis of novel indolin-2-ones with arylidene motifs has been reported, and these compounds exhibit interesting photophysical properties. nih.gov

Potential in Organic Electronics and Material Science (e.g., conductive polymers, semiconductors, excluding any medical applications)

The field of organic electronics is continually searching for new molecular building blocks for the creation of materials with tailored electronic properties. Indole (B1671886) and its derivatives have been investigated for their potential in this area. nih.gov The indolin-2-one scaffold, with its potential for extensive π-conjugation upon derivatization, is a candidate for the synthesis of organic semiconductors.

Conducting polymers are a class of organic materials with tunable electrical properties. nih.gov The incorporation of specific functional groups can enhance these properties. While there is no direct report on the use of this compound in conductive polymers, the general class of indole-containing polymers has been studied. The nitrogen atom and the aromatic ring of the indolin-2-one core can participate in the conjugated backbone of a polymer. The acetyl and chloro substituents could be used to modify the polymer's solubility, morphology, and electronic energy levels. The functionalization of preformed conducting polymers is a known strategy to modify their properties. mdpi.com

Table 2: Potential Roles of this compound Moieties in Organic Materials

| Material Type | Potential Role of the Indolin-2-one Moiety |

|---|---|

| Organic Semiconductors | Core unit for π-conjugated systems |

| Conductive Polymers | Monomeric unit in a polymer backbone |

Role in Catalyst Design and Ligand Synthesis

The indolin-2-one framework can be incorporated into the structure of ligands for transition metal catalysts. The nitrogen and oxygen atoms of the lactam functionality can act as coordination sites for metal ions. Furthermore, the aromatic ring can be functionalized with other coordinating groups to create multidentate ligands. The synthesis of chiral ligands based on heterocyclic scaffolds is an active area of research in asymmetric catalysis. nih.gov

The use of 7-azaindoline as a directing group in catalytic asymmetric reactions highlights the potential of indole-like structures in catalysis. mdpi.com Although this is a different isomer, it demonstrates the principle of using such scaffolds in catalyst design. The specific substitution pattern of this compound could be exploited to create ligands with specific steric and electronic properties, which could in turn influence the selectivity and activity of a metal catalyst.

Future Perspectives and Emerging Research Avenues in 1 Acetyl 6 Chloroindolin 2 One Chemistry

Exploration of Unconventional Synthetic Pathways

Traditional syntheses of the indolin-2-one core often rely on multi-step sequences that may involve harsh conditions. The future lies in developing more direct and environmentally benign routes. Two promising areas are photoredox catalysis and mechanochemistry.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging complex bonds under mild conditions. organic-chemistry.orgresearchgate.netnih.gov For the synthesis of the 6-chloroindolin-2-one scaffold, a prospective pathway could involve an intramolecular C-H amination of a suitable N-acetyl-N-(2-bromo-4-chlorophenyl)acrylamide derivative. This approach, facilitated by a photocatalyst like fac-Ir(ppy)₃, could enable the cyclization under gentle irradiation, avoiding the need for high temperatures or strong stoichiometric reagents. nih.gov Research in this area would focus on optimizing the photocatalyst, solvent, and light source to maximize yield and purity.

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, offer a sustainable alternative to traditional solution-phase synthesis. rsc.orgnih.govnih.govmdpi.com The Fischer indole (B1671886) synthesis, a classic route to indole structures, has been successfully adapted to mechanochemical conditions. rsc.org A future research direction would be to explore a mechanochemical cyclization of a pre-functionalized aniline (B41778) derivative to directly form the 1-Acetyl-6-chloroindolin-2-one core. This solvent-free approach could reduce waste, shorten reaction times, and potentially access different reactivity compared to solution-based methods. nih.govnih.gov

| Methodology | Potential Precursor | Key Reagents/Conditions | Anticipated Advantages |

|---|---|---|---|

| Photoredox Catalysis | N-acetyl-N-(2-bromo-4-chlorophenyl)acrylamide | Photocatalyst (e.g., fac-Ir(ppy)₃), Blue LEDs, Amine Base | Mild conditions, high functional group tolerance, avoids harsh reagents. |

| Mechanochemistry | Substituted α-chloro-N-(4-chlorophenyl)acetamide | Ball milling, solid-state base (e.g., Na₂CO₃), catalytic acid/base | Solvent-free, reduced waste, potentially faster reaction rates, enhanced safety. |

Development of Novel Catalytic Systems for its Transformations

Beyond its synthesis, the functionalization of the this compound scaffold is a key area for future research. Developing novel catalytic systems will enable precise modifications of the molecule, opening pathways to a diverse range of derivatives.

Dual Catalytic Systems: A significant frontier is the use of dual catalytic systems, such as the combination of nickel and photoredox catalysis. organic-chemistry.orgnih.gov This approach could be applied to the C-H functionalization of the aromatic ring or the alkylation at the C3 position of the indolinone core. For instance, a nickel/photoredox-catalyzed cross-coupling could introduce new aryl or alkyl groups at positions C4, C5, or C7, which is difficult to achieve through classical electrophilic aromatic substitution due to the directing effects of the existing substituents.

Organocatalysis: Organocatalysis offers a metal-free alternative for transformations. Chiral organocatalysts could be employed for various reactions at the C3 position, which is adjacent to a carbonyl group. For example, an organocatalyzed Michael addition to an activated C3-ylidene derivative of this compound would be a powerful method for introducing complex side chains.

| Catalytic System | Target Position | Potential Transformation | Significance |

|---|---|---|---|

| Nickel/Photoredox Dual Catalysis | C4, C5, or C7 | C-H Arylation/Alkylation | Access to derivatives with novel substitution patterns. |

| Ruthenium Catalysis | C2 (Carbonyl) | Carbonylative Functionalization | Introduction of carbonyl-containing moieties. |

| Copper Catalysis | N1 (Amide) | N-Arylation | Synthesis of N-aryl derivatives. |

| Chiral Organocatalysis | C3 | Michael Addition, Aldol (B89426) Reaction | Asymmetric synthesis of C3-functionalized analogues. |

Investigations into Solid-State Reactivity

Solid-state chemistry, particularly mechanochemistry, presents a paradigm shift from conventional solution-phase reactions. rsc.orgnih.gov Investigating the solid-state reactivity of this compound could reveal novel transformations and polymorphs. Future research could explore co-crystallization of the compound with other reagents to facilitate solid-state reactions. For example, a solid-state halogen bond-donating catalyst could activate the C3 position for nucleophilic attack. Furthermore, grinding this compound with different solid bases or acids could lead to selective deacetylation or other rearrangements that are not observed in solution, providing access to unique derivatives. nih.govmdpi.com

Advanced Methodologies for Stereoselective Synthesis

The C3 position of the indolin-2-one ring is a common site for creating a stereocenter. The development of advanced methods for the stereoselective synthesis of C3-substituted derivatives of this compound is a crucial area of future research.

Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, will be paramount. sigmaaldrich.comnih.govrsc.org For instance, a chiral Brønsted acid could catalyze the enantioselective addition of nucleophiles to a C3-ylidene derivative, thereby setting the stereochemistry at this position. rsc.org Similarly, chiral Lewis acids could activate the carbonyl group for asymmetric additions. sigmaaldrich.com

Enzymatic Synthesis: Biocatalysis offers unparalleled selectivity. nih.govpharmasalmanac.comnih.gov Future work could involve screening enzyme libraries (e.g., ketoreductases, transaminases) for the enantioselective functionalization of the this compound core. nih.govresearchgate.net An engineered enzyme could, for example, catalyze the asymmetric reduction of a C3-ketone precursor to afford a chiral C3-hydroxy derivative with high enantiomeric excess. nih.gov This approach aligns with the growing demand for green and sustainable chemical manufacturing. pharmasalmanac.com

| Methodology | Catalyst/Reagent Type | Example Transformation | Expected Outcome |

|---|---|---|---|

| Asymmetric Organocatalysis | Chiral Phosphoric Acid | Addition of nucleophiles to a C3-ylidene intermediate | Enantioenriched C3-substituted products. |

| Transition Metal Catalysis | Chiral Rhodium or Palladium Complex | Asymmetric allylic alkylation at C3 | Chiral products with a C3-allyl group. |

| Biocatalysis | Engineered Ketoreductase | Reduction of a 3-ketoacetyl precursor | Enantiopure 3-(1-hydroxyethyl) derivative. |

Integration into Flow Chemistry Systems

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. bohrium.comuc.ptmdpi.comnih.gov Integrating the synthesis and transformation of this compound into continuous flow systems is a promising future direction.

A multi-step flow synthesis could be designed where the starting materials are continuously pumped through a series of reactors, each performing a specific transformation. uc.pt For example, the initial cyclization to form the indolinone ring could occur in a heated flow reactor, followed by in-line purification, and then immediate functionalization in a subsequent reactor module. mdpi.comnih.gov This "reaction telescoping" avoids the isolation of intermediates, saving time and resources. uc.pt Flow systems are also particularly well-suited for photochemical reactions, allowing for precise control over irradiation time and intensity, which would be highly beneficial for the photoredox pathways discussed earlier.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Acetyl-6-chloroindolin-2-one with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, indolin-2-one derivatives can be prepared via acid-catalyzed cyclization of substituted anilines (e.g., using ethanol/HCl at 60°C for 2–24 hours) . Critical parameters include:

- Reagent stoichiometry : Excess acetylating agents (e.g., acetyl chloride) to ensure complete acetylation.

- Temperature control : Maintaining 60°C minimizes side reactions like over-acetylation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

- Characterization : Use -NMR to confirm the absence of unreacted intermediates (e.g., residual aniline protons at δ 6.5–7.5 ppm) .

Q. How can spectroscopic techniques (NMR, IR) reliably confirm the structure of this compound?

- Methodological Answer :

- -NMR : The acetyl group (-COCH) appears as a singlet at δ 2.1–2.3 ppm. The indolinone ring protons (H-3, H-4, H-5) show distinct splitting patterns due to coupling with the chloro substituent at position 6 .

- IR : Stretching vibrations at ~1680 cm (C=O of acetyl) and ~740 cm (C-Cl) are diagnostic.

- Cross-validation : Compare experimental data with computed spectra (DFT/B3LYP/6-31G*) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining bond lengths, angles, and torsion angles.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Refinement : SHELXL-2018/3 refines anisotropic displacement parameters (ADPs) for non-H atoms. The chloro substituent’s ADP (U ~0.02 Å) should align with expected thermal motion .

- Validation : Mercury CSD’s "Materials Module" identifies packing motifs (e.g., π-π stacking distances < 3.5 Å) and validates against the Cambridge Structural Database (CSD) .

Q. What experimental and computational strategies address discrepancies between spectroscopic and crystallographic data for this compound?

- Methodological Answer :

- Systematic Error Analysis : Compare NMR-derived dihedral angles with SCXRD results. For example, a mismatch >5° may indicate dynamic disorder in solution.

- DFT Optimization : Perform geometry optimization (e.g., Gaussian 16, B3LYP/6-311++G**) to reconcile solution-phase (NMR) and solid-state (SCXRD) conformations .

- Statistical Validation : Use R (<5%) and GooF (0.9–1.1) to assess crystallographic data quality. Outliers suggest twinning or radiation damage .

Q. How can substituent electronic effects (e.g., Cl at position 6) be quantified to predict reactivity in derivative synthesis?

- Methodological Answer :

- Hammett Constants : The chloro group’s σ (+0.23) predicts electron-withdrawing effects, favoring electrophilic substitution at position 5.

- DFT Calculations : Compute Fukui indices (f) to identify nucleophilic sites. For this compound, position 3 (f ~0.12) is most reactive .

- Experimental Validation : React with methyl acrylate under Pd-catalyzed conditions; monitor regioselectivity via LC-MS .

Data Presentation Guidelines

- Tables : Include bond lengths (Å) from SCXRD (Table 1) and -NMR shifts (Table 2) to enable reproducibility.

- Figures : Use ORTEP-3 for displacement ellipsoid plots (50% probability) and Mercury for packing diagrams .

- Reproducibility : Adhere to Beilstein Journal guidelines: report solvent ratios, drying times, and instrument models (e.g., Bruker AVANCE III HD 400 MHz) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.